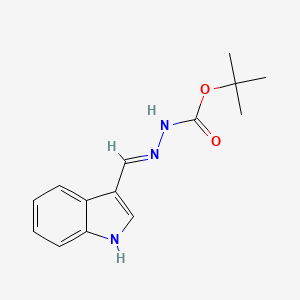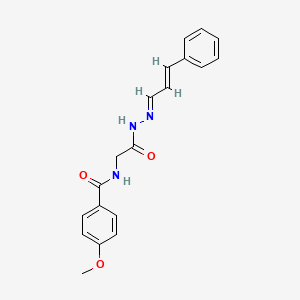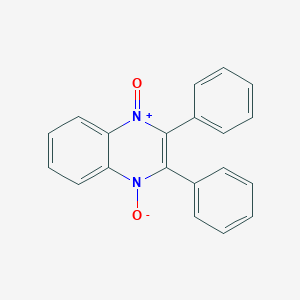
2,3-Diphenylquinoxaline 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C20H14N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline ring, along with two oxygen atoms at the 1 and 4 positions, forming a dioxide structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylquinoxaline 1,4-dioxide typically involves the condensation of benzil with o-phenylenediamine in the presence of an oxidizing agent. One common method is as follows :
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Conditions: The mixture is warmed in a water bath for 30 minutes, followed by the addition of water until slight cloudiness persists. The solution is then allowed to cool.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
2,3-Diphenylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the dioxide to the corresponding quinoxaline.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline.
Substitution: Halogenated quinoxaline derivatives.
科学的研究の応用
2,3-Diphenylquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 2,3-Diphenylquinoxaline 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The compound can cause DNA damage, which is a key factor in its antimicrobial and anticancer activities. It also generates reactive oxygen species (ROS), leading to oxidative stress in cells .
類似化合物との比較
2,3-Diphenylquinoxaline 1,4-dioxide can be compared with other quinoxaline derivatives such as:
Quinoxaline: Lacks the phenyl groups and dioxide structure, resulting in different chemical and biological properties.
2,3-Diphenylquinoxaline: Similar structure but without the dioxide groups, leading to different reactivity and applications.
Quinoxaline N-oxides: Similar in terms of the N-oxide functionality but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5227-56-5 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
4-oxido-2,3-diphenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H |
InChIキー |
NPTPZLXFFOWFIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)


![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
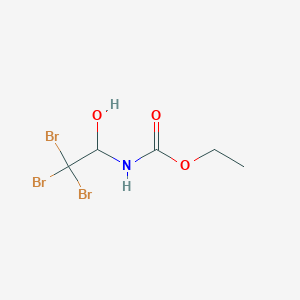
![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)
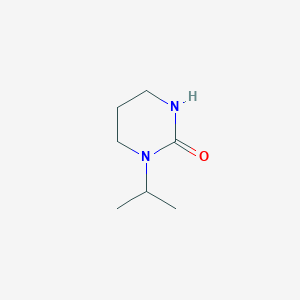
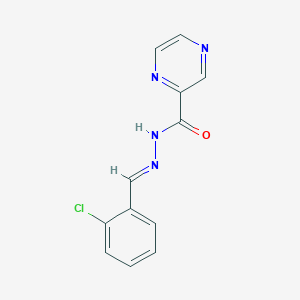
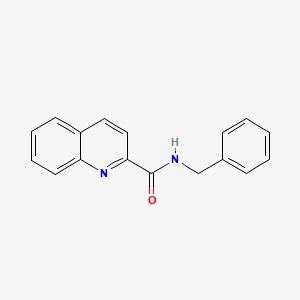
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)
